molecular formula C20H20F2O2 B8620734 Ethyl 2-[bis(4-fluorophenyl)methylidene]-3-methylbutanoate CAS No. 118559-08-3

Ethyl 2-[bis(4-fluorophenyl)methylidene]-3-methylbutanoate

Cat. No. B8620734
M. Wt: 330.4 g/mol
InChI Key: VPZJYKTWLGFDPJ-UHFFFAOYSA-N
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Patent
US05011947

Procedure details

A mixture of ethyl 3,3-bis(4-fluorophenyl)-3-hydroxy-2-(1-methylethyl)propionate (0.35 g, 1 mmol) and p-toluene sulfonic acid (0.1 g) in 20 mL toluene was heated at reflux for 1.5 hours. The mixture was concentrated in vacuo and the residue dissolved in diethyl ether. The ether solution was washed with saturated sodium bicarbonate solution, dried with magnesium sulfate and concentrated in vacuo. The residue was crystallized from cold petroleum ether to give 0.15 g of the title compound; m.p. =51.5°-52.5° C.
Name
ethyl 3,3-bis(4-fluorophenyl)-3-hydroxy-2-(1-methylethyl)propionate
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)(O)[CH:9]([CH:15]([CH3:17])[CH3:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:4][CH:3]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)=[C:9]([CH:15]([CH3:17])[CH3:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:6][CH:7]=1

Inputs

Step One
Name
ethyl 3,3-bis(4-fluorophenyl)-3-hydroxy-2-(1-methylethyl)propionate
Quantity
0.35 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(C(=O)OCC)C(C)C)(O)C1=CC=C(C=C1)F
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in diethyl ether
WASH
Type
WASH
Details
The ether solution was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from cold petroleum ether

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=C(C(=O)OCC)C(C)C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 45.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.